(Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine
Description
(Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine is a secondary amine featuring a branched heptyl chain (heptan-4-yl) and a 2-(thiophen-2-yl)ethyl substituent.
Properties
Molecular Formula |
C13H23NS |
|---|---|
Molecular Weight |
225.40 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)heptan-4-amine |
InChI |
InChI=1S/C13H23NS/c1-3-6-12(7-4-2)14-10-9-13-8-5-11-15-13/h5,8,11-12,14H,3-4,6-7,9-10H2,1-2H3 |
InChI Key |
TWPUAUVDTZVQDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)NCCC1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Alkylation: The thiophene derivative is then alkylated using an appropriate alkyl halide under basic conditions to introduce the ethyl group.
Amine Introduction: The final step involves the reaction of the alkylated thiophene with heptan-4-ylamine under reductive amination conditions.
Industrial Production Methods
Industrial production of (Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution on the thiophene ring.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
(Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of (Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Molecular Properties :
- Molecular Formula : C₁₃H₂₁NS (estimated based on structural analogues ).
- Molecular Weight : ~211–225 g/mol (similar to (Heptan-4-yl)(thiophen-2-ylmethyl)amine, MW 211.37 ).
- Synthetic Routes : Likely involves reductive amination or nucleophilic substitution, as seen in the synthesis of (4-(thiophen-2-yl)phenyl)methanamine derivatives using LiAlH₄ .
Comparison with Structural Analogues
Substituent Variations in Alkyl Chains
Key Observations :
Heterocyclic Ring Modifications
Key Observations :
Pharmacological and Industrial Relevance
- Anticancer Activity: Thiophene-containing amines, such as 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine derivatives, show IC₅₀ values as low as 1.28 μg/mL against breast cancer cells (MCF7) .
- Material Science : Thiophene-ethylamine derivatives are used in conjugated polymers for organic electronics (e.g., RAFT polymerization initiators) .
Biological Activity
(Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Name: (Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine
- Molecular Formula: C₁₃H₂₃NS
- Molecular Weight: 225.39 g/mol
The compound features a heptan chain linked to a thiophene moiety, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of (Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine has been explored in various studies, particularly regarding its effects on cellular processes and potential therapeutic applications.
Research indicates that compounds with similar structures may interact with various biological targets, including:
- Receptors: Potential modulation of neurotransmitter receptors.
- Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
For instance, compounds containing thiophene rings are known to exhibit significant interactions with G-protein coupled receptors (GPCRs), which are critical for numerous physiological processes .
2. Pharmacological Effects
Studies have shown that (Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine may exhibit:
- Antimicrobial Activity: Similar thiophene derivatives have demonstrated efficacy against various bacterial strains, including Mycobacterium species .
- Antitumor Effects: Some derivatives have shown promise as potential anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 1: Antimicrobial Activity
A study focusing on thiophene-based compounds revealed that derivatives similar to (Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine exhibited minimum inhibitory concentrations (MICs) against Mycobacterium abscessus ranging from 6.25 to 12.5 μM. This suggests a potential application in treating mycobacterial infections .
Case Study 2: Antitumor Activity
Another investigation explored the effects of related compounds on cancer cell lines. Results indicated that certain thiophene derivatives could significantly inhibit tumor growth through mechanisms involving the modulation of apoptosis-related pathways. The compounds were noted for their ability to induce cell death in a dose-dependent manner .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine with high purity?
- Methodology : Reductive amination is a common approach for analogous amines. For example, bis(thiophen-2-ylmethyl)amine can be synthesized via condensation of 2-thiophenemethylamine with aldehydes followed by reduction using sodium cyanoborohydride or hydrogenation with Pd/C . For the heptan-4-yl moiety, alkylation of the amine intermediate with 4-bromoheptane under basic conditions (e.g., K₂CO₃ in DMF) may be employed. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity. Yield optimization requires controlled stoichiometry and inert atmosphere .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- ¹H NMR : Expect signals for the thiophene β-protons (δ 6.8–7.2 ppm as doublets) and α-protons (δ 7.3–7.5 ppm). The heptan-4-yl chain will show a multiplet for the central CH (δ 1.3–1.6 ppm) and triplet signals for terminal CH₃ groups (δ 0.9 ppm) .
- ¹³C NMR : Thiophene carbons appear at δ 125–140 ppm; the amine-bearing carbon (C-N) is typically δ 45–55 ppm.
- IR : Stretching vibrations for C-N (1150–1250 cm⁻¹) and thiophene C-S (600–800 cm⁻¹) confirm functional groups .
Q. What safety protocols are essential during synthesis and handling?
- Methodology : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid skin contact due to potential amine toxicity. Waste must be segregated and treated with oxidizing agents (e.g., KMnO₄) to neutralize reactive amines before disposal . For spills, adsorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodology : Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. These predict reactivity sites (e.g., nucleophilic amine group) and charge distribution on the thiophene ring, which is critical for applications in conductive materials . Validate computational results with experimental UV-Vis spectra; discrepancies may arise from solvent effects or approximations in DFT .
Q. What crystallographic challenges arise in resolving the structure of this amine?
- Methodology : Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation (e.g., from ethanol/water). Use SHELXL for refinement; challenges include disorder in the heptyl chain or thiophene orientation. Apply restraints to flexible alkyl chains and analyze thermal ellipsoids to confirm atomic displacement parameters. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Q. How do steric effects from the heptan-4-yl group influence reactivity in cross-coupling reactions?
- Methodology : Compare reaction kinetics with analogous smaller-chain amines (e.g., ethyl instead of heptyl). Use Pd-catalyzed Suzuki-Miyaura coupling with aryl halides to assess steric hindrance. Monitor reaction progress via TLC and GC-MS. Bulkier substituents reduce coupling efficiency due to hindered access to the catalytic site .
Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in the crystal lattice?
- Methodology : Generate Hirshfeld surfaces using CrystalExplorer to visualize close contacts (e.g., C-H⋯π interactions between thiophene rings or N-H⋯S hydrogen bonds). Quantify interaction percentages; dominance of H⋯H contacts (>60%) suggests van der Waals packing, while S⋯H contacts indicate π-stacking .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational and experimental UV-Vis absorption spectra?
- Methodology :
- Step 1 : Verify solvent polarity in DFT calculations (e.g., include PCM model for ethanol).
- Step 2 : Check for aggregation effects (e.g., concentration-dependent spectra).
- Step 3 : Compare with time-dependent DFT (TD-DFT) results for excited states. Adjust functional (e.g., switch to CAM-B3LYP for better charge-transfer accuracy) if peak positions deviate >20 nm .
Q. Why do synthetic yields vary significantly between batches despite identical protocols?
- Root Cause Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
